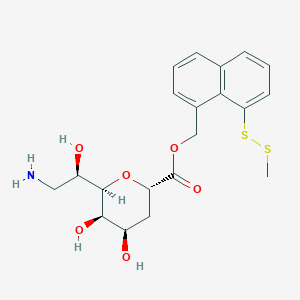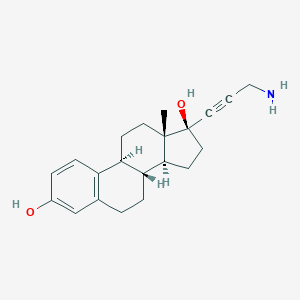
Estrynamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrynamine is a naturally occurring alkaloid that has been found in a variety of plants, including the genus Strychnos. It has been the subject of scientific research due to its potential applications in medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Estrynamine has been the subject of scientific research due to its potential applications in medicine and agriculture. In medicine, estrynamine has been found to have analgesic and anti-inflammatory properties. It has also been studied for its potential use as an anticancer agent. In agriculture, estrynamine has been found to have insecticidal properties, making it a potential natural pesticide.
Wirkmechanismus
The mechanism of action of estrynamine is not fully understood. However, it is believed to act on the nervous system by binding to and blocking the action of certain neurotransmitters, such as glycine and acetylcholine. This action results in the inhibition of nerve impulses, leading to the analgesic and insecticidal effects of the compound.
Biochemische Und Physiologische Effekte
Estrynamine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have analgesic and anti-inflammatory effects. It has also been found to have insecticidal properties, making it a potential natural pesticide. Additionally, estrynamine has been found to have anticancer properties, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using estrynamine in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, estrynamine has been found to have a variety of potential applications, making it a versatile compound for research. However, one limitation of using estrynamine in lab experiments is its limited availability, as it is found in only a few plant species.
Zukünftige Richtungen
There are many potential future directions for research on estrynamine. One area of interest is its potential use as an analgesic and anti-inflammatory agent in humans. Additionally, further research is needed to fully understand the mechanism of action of estrynamine and its potential applications in medicine and agriculture. Further studies are also needed to explore the potential anticancer properties of estrynamine. Finally, the development of more efficient synthesis methods for estrynamine could increase its availability for research and potential applications.
Conclusion
Estrynamine is a naturally occurring alkaloid that has been the subject of scientific research due to its potential applications in medicine and agriculture. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
Estrynamine can be synthesized through a variety of methods, including isolation from natural sources and chemical synthesis. The isolation of estrynamine from natural sources involves the extraction of the alkaloid from plants that contain it, such as Strychnos species. Chemical synthesis of estrynamine involves the use of various chemical reactions to create the compound.
Eigenschaften
CAS-Nummer |
115058-60-1 |
|---|---|
Produktname |
Estrynamine |
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-17-(3-aminoprop-1-ynyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H27NO2/c1-20-10-7-17-16-6-4-15(23)13-14(16)3-5-18(17)19(20)8-11-21(20,24)9-2-12-22/h4,6,13,17-19,23-24H,3,5,7-8,10-12,22H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
KEJIBDQSDKTWLS-MJCUULBUSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCN)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2(C#CCN)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#CCN)O)CCC4=C3C=CC(=C4)O |
Synonyme |
17-(3'-amino-1'-propyn-1'-yl)estradiol estrynamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



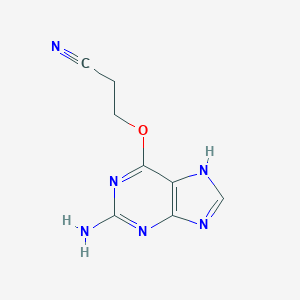

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
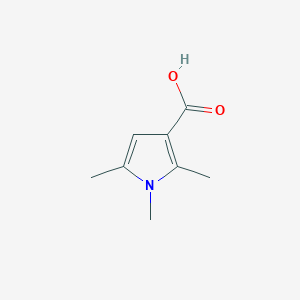

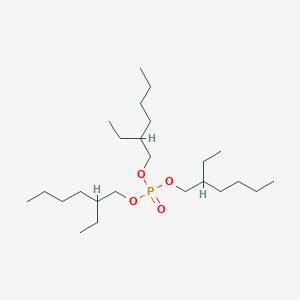
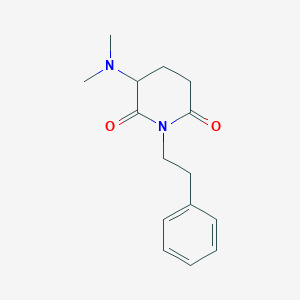
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)

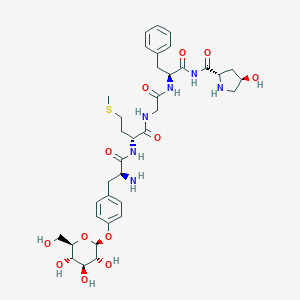
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
